Tert-butyl 4-formylbenzoate

Surface Chemistry Solid-Phase Synthesis Materials Science

Multi-step syntheses often fail when ester protecting groups hydrolyze prematurely under basic cross-coupling conditions. Tert-butyl 4-formylbenzoate solves this through orthogonal protection: the tert-butyl ester remains intact under basic/nucleophilic conditions, then undergoes selective acidic cleavage via the tert-butyl cation pathway. • Withstands Suzuki, Heck, and reductive amination conditions where methyl/ethyl esters hydrolyze • Solid crystalline form (mp 52-56 °C) enables precise weighing-no volatility losses vs. liquid ethyl analog • Available from mg to bulk with ≥96% purity (GC)

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
CAS No. 65874-27-3
Cat. No. B153408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-formylbenzoate
CAS65874-27-3
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CC=C(C=C1)C=O
InChIInChI=1S/C12H14O3/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10/h4-8H,1-3H3
InChIKeyDUNFNBQQWYQKFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-Butyl 4-Formylbenzoate Overview


Tert-butyl 4-formylbenzoate (CAS 65874-27-3) is a para-substituted aromatic compound bearing both an electrophilic formyl group and a tert-butyl ester moiety on the benzene ring . With a molecular formula of C12H14O3 and a molecular weight of 206.24 g/mol, this crystalline solid (melting point 52.0–56.0 °C) serves as a versatile intermediate in pharmaceutical synthesis, polymer chemistry, and materials science . The compound's defining feature is its orthogonal functionality: the aldehyde enables nucleophilic additions and cross-coupling reactions, while the tert-butyl ester functions as a carboxylic acid protecting group that remains stable under neutral and basic conditions yet undergoes facile cleavage under acidic treatment [1].

Tert-Butyl 4-Formylbenzoate vs. Methyl/Ethyl Analogs


Although methyl 4-formylbenzoate (CAS 1571-08-0) and ethyl 4-formylbenzoate (CAS 6287-86-1) share the same 4-formylbenzoyl core, substituting them for tert-butyl 4-formylbenzoate introduces distinct liabilities in multi-step syntheses. Methyl and ethyl esters exhibit fundamentally different deprotection mechanisms—they undergo acyl-oxygen cleavage under acidic or basic hydrolysis, whereas tert-butyl esters undergo alkyl-oxygen cleavage via the tert-butyl cation pathway [1]. More critically, methyl esters lack the thermolytic selectivity of tert-butyl esters: thermal cleavage studies show methyl ester groups cannot be selectively cleaved by temperature, while tert-butyl esters undergo selective thermolysis at substantially lower temperatures, enabling orthogonal deprotection strategies [2]. These mechanistic and thermal stability differences make simple ester-for-ester substitution detrimental to synthetic route design where precise control over deprotection timing and orthogonality is required.

Tert-Butyl 4-Formylbenzoate: Comparative Evidence


Selective Thermal Cleavage for Surfaces

Thermal cleavage of ester groups grafted onto silica surfaces demonstrates a clear stability hierarchy. Methyl ester groups cannot be selectively cleaved by temperature alone, whereas tert-butyl esters undergo selective thermolysis at substantially lower temperatures, enabling clean deprotection without degrading the underlying organofunctional layer [1]. This thermolytic selectivity is quantified in the stability order: tert-butyl < i-propyl < methyl, with the low thermolysis temperature of tert-butyl esters being the critical enabling factor for selective cleavage [1].

Surface Chemistry Solid-Phase Synthesis Materials Science

Mild Acidic Orthogonal Deprotection

Tert-butyl esters undergo acid-catalyzed hydrolysis via a distinct alkyl-oxygen cleavage mechanism involving the tert-butyl cation intermediate, whereas methyl and ethyl esters follow the conventional acyl-oxygen scission pathway [1]. This mechanistic divergence confers practical selectivity: tert-butyl esters are highly stable under neutral and basic conditions but can be hydrolyzed under acidic conditions using a wide range of acids including TFA, HCl, H2SO4, p-toluenesulfonic acid, and formic acid [2]. Notably, tert-butyl esters can be selectively removed in the presence of other acid-sensitive protecting groups such as benzyloxycarbonyl or trifluoroacetyl groups when using p-toluenesulfonic acid [2].

Protecting Group Strategy Orthogonal Synthesis Pharmaceutical Intermediate

Base Stability Advantage

Tert-butyl esters exhibit high stability under neutral and basic conditions, a property that distinguishes them from methyl and ethyl esters which are susceptible to base-catalyzed hydrolysis [1]. This differential stability enables selective transformations: in a direct comparative experiment, after 3 hours under identical conditions, a methyl ester remained unreacted while a tert-butyl ester was completely converted to benzoic acid and isolated in 91% yield when acid conditions were applied [2]. The base-stability of tert-butyl esters allows aldehyde-directed reactions (reductions, nucleophilic additions, cross-couplings) to proceed at the 4-formylbenzoate core without competing ester hydrolysis, a feature not reliably available with methyl or ethyl 4-formylbenzoate.

Synthetic Route Design Chemoselectivity Process Chemistry

Crystalline Solid Handling Benefits

Tert-butyl 4-formylbenzoate (CAS 65874-27-3) is a crystalline solid at room temperature with a melting point range of 52.0–56.0 °C . In contrast, ethyl 4-formylbenzoate (CAS 6287-86-1) is described as a volatile liquid under standard conditions . Methyl 4-formylbenzoate (CAS 1571-08-0) is also reported as a solid [1], but its lower molecular weight and greater air-sensitivity profile present distinct handling requirements. The solid state of tert-butyl 4-formylbenzoate facilitates accurate weighing for stoichiometric reactions, simplifies storage under inert atmosphere, and reduces volatility-related losses during vacuum operations compared to the liquid ethyl analog.

Laboratory Handling Procurement Specification Compound Management

Direct Boc Anhydride Esterification

Tert-butyl 4-formylbenzoate can be synthesized directly from 4-formylbenzoic acid using di-tert-butyl dicarbonate (Boc2O) and catalytic DMAP in THF at room temperature, yielding the desired product after 16-hour stirring and chromatographic purification . This one-step protection strategy avoids the acid chloride intermediate route required for some alternative syntheses. The reported procedure uses 4-formylbenzoic acid (5.0 g, 33 mmol), Boc2O (14.54 g, 66.6 mmol), and DMAP (0.814 g, 6.66 mmol) in THF (100 mL), achieving a 28% isolated yield of pure product after column chromatography . While the reported yield is moderate, the method directly installs the tert-butyl protecting group while preserving the free aldehyde, providing an entry point distinct from routes that would require separate aldehyde protection/deprotection sequences with methyl or ethyl esters.

Synthetic Methodology Process Optimization Laboratory Synthesis

Orthogonal Protection in Drug Patents

The orthogonal protection capability of tert-butyl 4-formylbenzoate is validated by its incorporation into patent-protected pharmaceutical synthetic routes. The compound appears as a key intermediate in US2003/176495 A1 and US2011/212969 A1, where the tert-butyl ester moiety functions as a selectively removable protecting group in multi-step sequences targeting bioactive molecules . The compound has been specifically employed in the synthesis of human chymase inhibitors (6-benzyl substituted 4-aminocarbonyl-1,4-diazepane-2,5-diones) and prostate-specific antigen (PSA) inhibitors (monocyclic 2-azetidinone derivatives) [1][2]. In these applications, the tert-butyl ester remains stable through multiple synthetic transformations before controlled acidic cleavage reveals the carboxylic acid for further derivatization or target binding—a strategy methyl or ethyl esters cannot reliably support due to their different deprotection profiles.

Medicinal Chemistry Patent Literature Drug Discovery

Tert-Butyl 4-Formylbenzoate Application Scenarios


Orthogonal Protection in Multi-Step Synthesis

When designing synthetic routes requiring an aromatic aldehyde that must survive basic or nucleophilic conditions followed by late-stage carboxylic acid unveiling, tert-butyl 4-formylbenzoate provides the necessary orthogonal protection. The tert-butyl ester remains intact under basic conditions where methyl or ethyl esters would hydrolyze [1], then undergoes selective acidic cleavage without disturbing other acid-labile protecting groups when using p-toluenesulfonic acid [2]. This orthogonal capability has been validated in patented drug discovery programs targeting human chymase and prostate-specific antigen [3].

Traceless Surface Functionalization

For researchers functionalizing silica surfaces or solid supports with carboxylic acid-terminated linkers, tert-butyl 4-formylbenzoate enables thermal deprotection strategies not accessible with methyl or ethyl esters. The tert-butyl ester undergoes selective thermolysis at temperatures well below the degradation threshold of the underlying organofunctional layer, whereas methyl esters cannot be selectively cleaved thermally [4]. The aldehyde group remains available for conjugation or further elaboration prior to thermolytic ester cleavage.

Precise Weighing for Medicinal Chemistry Scale-Up

In medicinal chemistry laboratories where accurate stoichiometry is critical, tert-butyl 4-formylbenzoate's solid crystalline form (mp 52.0–56.0 °C) enables precise weighing and minimizes volatility losses during vacuum operations compared to liquid ethyl 4-formylbenzoate . The compound's base-stability further permits aldehyde-directed transformations such as reductive aminations, Grignard additions, and cross-couplings without competing ester hydrolysis—a key advantage over methyl and ethyl analogs that are more base-labile [1].

Aldehyde-Directed Cross-Coupling Building Block

The 4-formylbenzoyl scaffold of tert-butyl 4-formylbenzoate serves as a versatile entry point for Suzuki-Miyaura, Heck, and other palladium-catalyzed cross-coupling reactions where the aldehyde functions as a directing group or electrophilic partner . Unlike methyl or ethyl 4-formylbenzoate, the tert-butyl ester remains stable under the basic conditions typical of cross-coupling protocols, allowing the ester to survive intact for subsequent deprotection or further functionalization. This dual-functionality—reactive aldehyde plus protected carboxylic acid—distinguishes tert-butyl 4-formylbenzoate as a strategic building block in complex molecule synthesis.

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